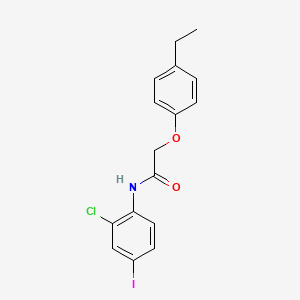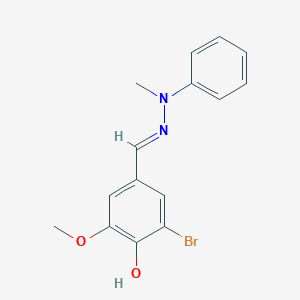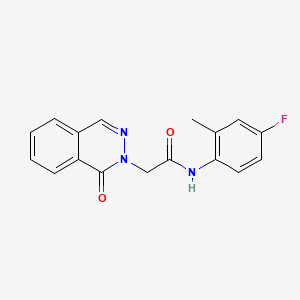![molecular formula C16H26N4O2S B6005071 2-[4-(1-Propylsulfonylpyrrolidin-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B6005071.png)
2-[4-(1-Propylsulfonylpyrrolidin-3-yl)piperidin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-Propylsulfonylpyrrolidin-3-yl)piperidin-1-yl]pyrimidine is a complex organic compound featuring a pyrimidine ring substituted with a piperidine and pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Propylsulfonylpyrrolidin-3-yl)piperidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine core.
Attachment of the Pyrrolidine Group: The pyrrolidine ring is attached through a similar nucleophilic substitution reaction, often involving a sulfonyl chloride derivative to introduce the propylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Propylsulfonylpyrrolidin-3-yl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
2-[4-(1-Propylsulfonylpyrrolidin-3-yl)piperidin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(1-Propylsulfonylpyrrolidin-3-yl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Used as an acetylcholinesterase inhibitor.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt).
Pyrazolo[3,4-d]pyrimidine derivatives: Targeting CDK2 for cancer treatment.
Uniqueness
2-[4-(1-Propylsulfonylpyrrolidin-3-yl)piperidin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with piperidine and pyrrolidine moieties makes it a versatile scaffold for drug design and development.
Properties
IUPAC Name |
2-[4-(1-propylsulfonylpyrrolidin-3-yl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-2-12-23(21,22)20-11-6-15(13-20)14-4-9-19(10-5-14)16-17-7-3-8-18-16/h3,7-8,14-15H,2,4-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVOBTNRRUZOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(C1)C2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine](/img/structure/B6004990.png)
![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B6004999.png)

![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6005008.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6005022.png)
![2-[(4-ethoxyphenyl)amino]-8-methyl-7-oxa-1-thia-3-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B6005026.png)
![4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6005034.png)
![N-methyl-1-[(3-methyl-1-propylpyrazol-4-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine](/img/structure/B6005037.png)

![1-(4-Fluorophenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6005049.png)
![Methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate](/img/structure/B6005052.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6005061.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B6005062.png)
